molecular formula C21H24N4O3 B11232931 1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide

1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide

Cat. No.: B11232931
M. Wt: 380.4 g/mol
InChI Key: JXPPOYXCTJLPMF-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide is a complex organic compound that features a quinoxaline ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Ethoxylation: The quinoxaline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling with Furan: The final step involves coupling the ethoxyquinoxaline-piperidine intermediate with a furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The ethoxy group on the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The quinoxaline and furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide
  • 1-(3-Ethoxyquinoxalin-2-YL)-N-[(thiophen-2-YL)methyl]piperidine-4-carboxamide

Uniqueness

1-(3-Ethoxyquinoxalin-2-YL)-N-[(furan-2-YL)methyl]piperidine-4-carboxamide is unique due to the presence of both quinoxaline and furan rings, which can impart distinct electronic and steric properties. This combination of functional groups can lead to unique reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-2-27-21-19(23-17-7-3-4-8-18(17)24-21)25-11-9-15(10-12-25)20(26)22-14-16-6-5-13-28-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,22,26)

InChI Key

JXPPOYXCTJLPMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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